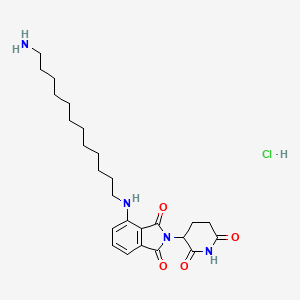
Pomalidomide-C12-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate in the development of PROTACs (proteolysis-targeting chimeras), which are used to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker molecule. This process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a linker molecule, such as a polyethylene glycol (PEG) derivative, under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to achieve high purity
Industrial Production Methods
Industrial production of Pomalidomide-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C12-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can form conjugates with other molecules through peptide coupling reactions.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and N-hydroxysuccinimide (NHS) esters.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions are often performed under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-C12-NH2 (hydrochloride) with various linker molecules, which are used in the development of PROTACs .
Scientific Research Applications
Pomalidomide-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Pomalidomide-C12-NH2 (hydrochloride) is being explored for its potential in developing new therapeutic agents for diseases such as cancer by targeting and degrading oncogenic proteins
Mechanism of Action
Pomalidomide-C12-NH2 (hydrochloride) exerts its effects through the following mechanism:
Binding to Cereblon: The compound binds to the E3 ubiquitin ligase cereblon, which is a key component of the ubiquitin-proteasome system.
Protein Degradation: By forming a ternary complex with cereblon and the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but less potency.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of Pomalidomide-C12-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-C12-NH2 (hydrochloride) is unique due to its role as a ligand-linker conjugate in PROTACs, which allows for targeted protein degradation. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C25H37ClN4O4 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
4-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H |
InChI Key |
UURKWIVEDYHEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


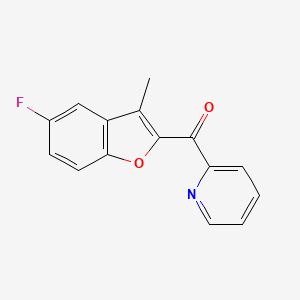

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
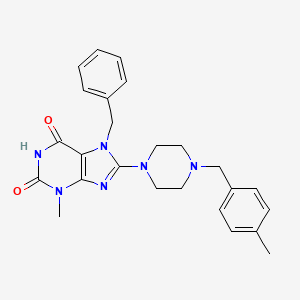
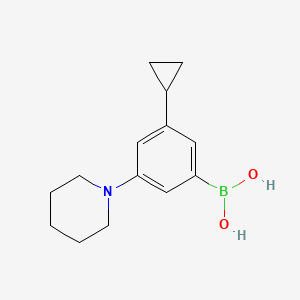
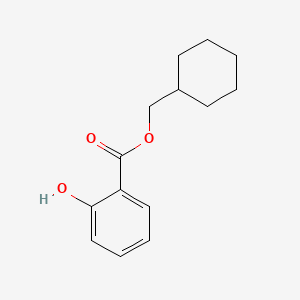
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
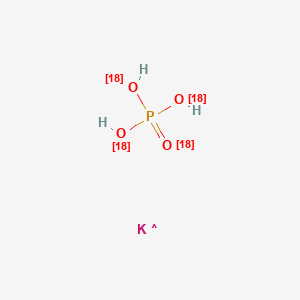
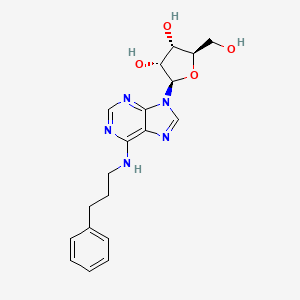
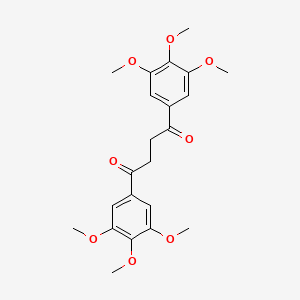
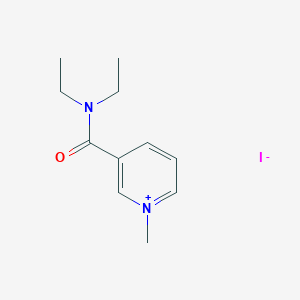

![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
